molecular formula C10H18O2 B1670226 delta-Decalactone CAS No. 705-86-2

delta-Decalactone

Cat. No. B1670226
M. Wt: 170.25 g/mol
InChI Key: GHBSPIPJMLAMEP-UHFFFAOYSA-N
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Patent
US05215901

Procedure details

A fermentation was carried out, using the procedure and materials described in Example 1, except that 10 g capsul (food grade dextrine; National Starch), 0.15 g linoleic acid, 0.15 g oleic acid and 4 g lecithin were added per liter of fermentation broth. 1.5 g/kg Delta-decalactone was obtained from the broth.
[Compound]
Name
Starch
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0.15 g
Type
reactant
Reaction Step Two
Quantity
0.15 g
Type
reactant
Reaction Step Three
[Compound]
Name
lecithin
Quantity
4 g
Type
reactant
Reaction Step Four

Identifiers

REACTION_CXSMILES
[C:1]([OH:20])(=[O:19])[CH2:2][CH2:3][CH2:4][CH2:5][CH2:6][CH2:7][CH2:8]/[CH:9]=[CH:10]\C/C=C\CCCCC.C(O)(=O)CCCCCCC/C=C\CCCCCCCC>>[CH3:10][CH2:9][CH2:8][CH2:7][CH2:6][CH:5]1[O:20][C:1](=[O:19])[CH2:2][CH2:3][CH2:4]1

Inputs

Step One
Name
Starch
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Two
Name
Quantity
0.15 g
Type
reactant
Smiles
C(CCCCCCC\C=C/C\C=C/CCCCC)(=O)O
Step Three
Name
Quantity
0.15 g
Type
reactant
Smiles
C(CCCCCCC\C=C/CCCCCCCC)(=O)O
Step Four
Name
lecithin
Quantity
4 g
Type
reactant
Smiles

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
were added per liter of fermentation broth

Outcomes

Product
Name
Type
product
Smiles
CCCCCC1CCCC(=O)O1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
Patent
US05215901

Procedure details

A fermentation was carried out, using the procedure and materials described in Example 1, except that 10 g capsul (food grade dextrine; National Starch), 0.15 g linoleic acid, 0.15 g oleic acid and 4 g lecithin were added per liter of fermentation broth. 1.5 g/kg Delta-decalactone was obtained from the broth.
[Compound]
Name
Starch
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0.15 g
Type
reactant
Reaction Step Two
Quantity
0.15 g
Type
reactant
Reaction Step Three
[Compound]
Name
lecithin
Quantity
4 g
Type
reactant
Reaction Step Four

Identifiers

REACTION_CXSMILES
[C:1]([OH:20])(=[O:19])[CH2:2][CH2:3][CH2:4][CH2:5][CH2:6][CH2:7][CH2:8]/[CH:9]=[CH:10]\C/C=C\CCCCC.C(O)(=O)CCCCCCC/C=C\CCCCCCCC>>[CH3:10][CH2:9][CH2:8][CH2:7][CH2:6][CH:5]1[O:20][C:1](=[O:19])[CH2:2][CH2:3][CH2:4]1

Inputs

Step One
Name
Starch
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Two
Name
Quantity
0.15 g
Type
reactant
Smiles
C(CCCCCCC\C=C/C\C=C/CCCCC)(=O)O
Step Three
Name
Quantity
0.15 g
Type
reactant
Smiles
C(CCCCCCC\C=C/CCCCCCCC)(=O)O
Step Four
Name
lecithin
Quantity
4 g
Type
reactant
Smiles

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
were added per liter of fermentation broth

Outcomes

Product
Name
Type
product
Smiles
CCCCCC1CCCC(=O)O1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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